Ofloxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.44e+00 g/L

Synonyms

Canonical SMILES

Treatment of Bacterial Infections

- Broad-spectrum activity: One primary focus of research is ofloxacin's effectiveness against a wide range of bacteria. Studies have shown its ability to combat gram-positive and gram-negative bacteria, chlamydiae, and some mycoplasmas or mycobacteria []. This makes it a potential candidate for treating various infectious diseases, including those of the skin, soft tissues, urinary tract, and lower respiratory tract [].

Understanding Mechanism of Action

- Inhibition of DNA gyrase: Researchers have investigated how ofloxacin works on a cellular level. It acts by inhibiting an enzyme called DNA gyrase, essential for bacterial DNA replication. By preventing bacteria from replicating, ofloxacin disrupts their growth and spread [].

Development of Drug Delivery Systems

- Enhanced efficacy and reduced side effects: Scientific efforts are underway to explore novel ways to deliver ofloxacin. For instance, research has been conducted on using chitosan, a natural polymer, to create a complex with ofloxacin. This approach aims to improve drug delivery, potentially leading to increased efficacy and reduced side effects.

Combating Antibiotic Resistance

Ofloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used to treat a variety of bacterial infections. Its chemical formula is C₁₈H₂₀F₃N₃O₄, with a molecular weight of 361.37 g/mol. The compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative and some Gram-positive bacteria. Ofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair.

Toxicity

Ofloxacin can cause various side effects, including gastrointestinal upset, tendonitis, and nerve damage []. In severe cases, it may lead to tendon rupture and mental health problems [].

Warnings and Contraindications

Ofloxacin is not recommended for pregnant or lactating women, children under 18, or individuals with a history of tendon problems or fluoroquinolone allergies [].

- Formation of Intermediates: The initial step typically involves the reaction of 2,3,4-trifluoronitrobenzene with potassium hydroxide to yield 2-hydroxy-3,4-difluoronitrobenzene.

- Cyclization: Subsequent reactions involve cyclization processes that lead to the formation of the quinolone core structure.

- Final Modifications: The final steps include the introduction of piperazine and other substituents to achieve the desired pharmacological properties.

These reactions are crucial for constructing the complex structure of Ofloxacin, which is essential for its biological activity .

Ofloxacin exhibits potent antibacterial activity by targeting bacterial DNA synthesis. Its mechanism of action includes:

- Inhibition of DNA Gyrase: This enzyme is vital for DNA replication in bacteria, and its inhibition prevents the unwinding of DNA strands.

- Inhibition of Topoisomerase IV: This enzyme is responsible for separating replicated DNA molecules; its inhibition leads to cell death.

Ofloxacin is effective against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. It is also used in treating urinary tract infections, respiratory infections, and skin infections.

The synthesis of Ofloxacin can be achieved through various methods:

- Conventional Synthesis:

- Modified Synthetic Routes:

- Enantiomeric Synthesis:

Ofloxacin is widely used in clinical settings for:

- Treatment of Infections: Effective against respiratory tract infections, urinary tract infections, and skin infections.

- Ophthalmic Solutions: Used in eye drops for treating bacterial conjunctivitis.

- Research: Studied for its potential in combination therapies and as a model compound in pharmacological studies.

Studies have shown that Ofloxacin can interact with other medications, potentially affecting their efficacy or increasing toxicity. Key interactions include:

- Antacids: These can reduce the absorption of Ofloxacin when taken simultaneously.

- Warfarin: Ofloxacin may enhance the anticoagulant effect of Warfarin, necessitating careful monitoring.

Understanding these interactions is crucial for optimizing therapeutic regimens involving Ofloxacin .

Several compounds share structural and functional similarities with Ofloxacin. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ciprofloxacin | Fluoroquinolone class | Broader spectrum against Gram-negative bacteria |

| Levofloxacin | Optical isomer | Enhanced activity against Streptococcus pneumoniae |

| Norfloxacin | Basic structure | Lower potency compared to Ofloxacin |

| Moxifloxacin | Fluoroquinolone class | Improved efficacy against anaerobic bacteria |

Ofloxacin’s unique combination of structural features allows it to effectively inhibit both DNA gyrase and topoisomerase IV, distinguishing it from other fluoroquinolones that may target these enzymes differently or exhibit varying spectra of activity .

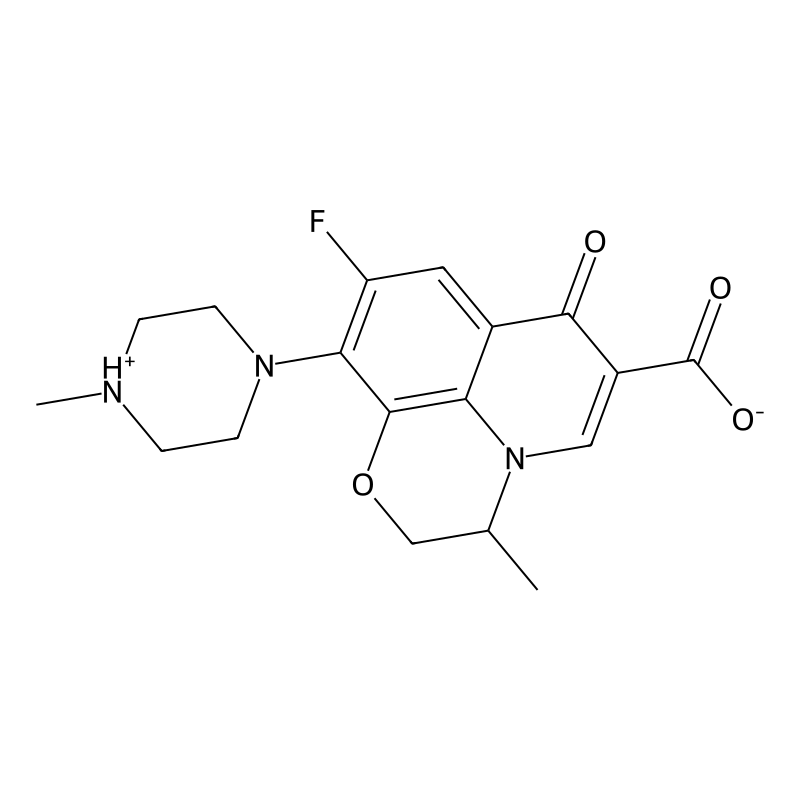

IUPAC Nomenclature and Structural Complexity

The International Union of Pure and Applied Chemistry systematic nomenclature for ofloxacin reflects the compound's intricate molecular architecture. The primary systematic name is 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid. This nomenclature reveals the presence of multiple functional groups and structural features that contribute to the compound's biological activity.

An alternative systematic nomenclature designation describes ofloxacin as 9-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-oxazino[2,3,4-ij]quinoline-6-carboxylic acid. This alternative naming system emphasizes the oxazinoquinoline core structure that forms the backbone of the fluoroquinolone family. The structural complexity encompasses a tricyclic system incorporating nitrogen and oxygen heteroatoms, with strategic positioning of the fluorine substituent that distinguishes fluoroquinolones from their non-fluorinated predecessors.

The molecular structure features a distinctive piperazine ring system attached at position 6, which plays a crucial role in the compound's pharmacological properties. The carboxylic acid functionality at position 11 represents another critical structural element that contributes to the compound's biological activity. The oxo group at position 10 and the methyl substitution at position 2 further define the compound's unique chemical identity within the fluoroquinolone class.

Molecular Formula and Weight Analysis

Ofloxacin possesses the molecular formula C18H20FN3O4, indicating a composition of eighteen carbon atoms, twenty hydrogen atoms, one fluorine atom, three nitrogen atoms, and four oxygen atoms. This molecular composition results in a molecular weight of 361.37 daltons, positioning ofloxacin within the medium molecular weight range for pharmaceutical compounds.

The elemental analysis reveals several important structural characteristics. The carbon-to-nitrogen ratio of 6:1 reflects the presence of the piperazine ring system and the quinoline core structure. The single fluorine atom represents the key structural modification that differentiates fluoroquinolones from earlier quinolone antibiotics, providing enhanced biological activity and improved pharmacokinetic properties. The four oxygen atoms are distributed among the carboxylic acid group, the ketone functionality, and the oxazine ring system, contributing to the compound's polarity and hydrogen bonding capacity.

Table 1: Molecular Characteristics of Ofloxacin

The stereochemical considerations of ofloxacin reveal additional complexity, as the compound exists as a racemic mixture containing both enantiomers. The presence of a stereogenic center at the 3-position of the oxazine ring system results in two optically active forms. The levorotatory isomer, known as levofloxacin, represents the more active enantiomer and has been developed as a separate pharmaceutical entity.

Historical Synthesis Milestones

The historical development of ofloxacin represents a systematic approach to pharmaceutical innovation, beginning with the foundational work on quinolone antibiotics. The compound was originally patented in 1980, marking the initial recognition of its therapeutic potential. This patent filing occurred during a period of intensive research into fluoroquinolone derivatives, as pharmaceutical companies sought to improve upon the limited spectrum and pharmacokinetic properties of first-generation quinolones.

The scientific team at Daiichi Seiyaku Company played a pivotal role in the synthesis and development of ofloxacin, demonstrating the compound's enhanced antibacterial properties compared to existing quinolone antibiotics. The development process involved extensive structure-activity relationship studies that identified the optimal positioning of the fluorine atom and the methylpiperazine substituent for maximal biological activity.

Approval for medical use came in 1985, representing a relatively rapid progression from initial patent filing to regulatory approval. The compound was first marketed in Japan under the trade name Tarivid, establishing Daiichi Seiyaku as a leader in fluoroquinolone development. The success of ofloxacin in the Japanese market provided valuable clinical data that supported subsequent regulatory submissions in other countries.

Table 2: Ofloxacin Development Timeline

The synthetic methodology for ofloxacin production involves a multi-step process beginning with 2,3,4-trifluoronitrobenzene as the starting material. The synthesis proceeds through a series of nucleophilic substitution reactions, cyclization steps, and functional group transformations to construct the complex tricyclic framework. The incorporation of the methylpiperazine substituent occurs through nucleophilic displacement of a fluorine atom, representing a key step in the synthetic sequence that introduces the nitrogen-containing heterocycle essential for biological activity.

The final step in the synthesis involves the formation of the carboxylic acid functionality through hydrolysis of an ester precursor, followed by purification and crystallization to obtain the final pharmaceutical product. The reported yield of 95.8% for the final synthetic step demonstrates the efficiency of the developed synthetic route and its suitability for large-scale pharmaceutical manufacturing.

Position Within Fluoroquinolone Class

Ofloxacin occupies a significant position within the fluoroquinolone class as a representative second-generation agent, demonstrating enhanced spectrum and improved pharmacokinetic properties compared to first-generation quinolones. The classification of fluoroquinolones into distinct generations reflects systematic improvements in antimicrobial spectrum, pharmacokinetic properties, and clinical utility achieved through strategic structural modifications.

The second-generation fluoroquinolones, including ofloxacin, ciprofloxacin, norfloxacin, and lomefloxacin, share the common characteristic of fluorine incorporation at the 6-position of the quinolone ring system. This structural modification significantly enhances antimicrobial potency and expands the spectrum of activity compared to first-generation agents such as nalidixic acid and cinoxacin, which lacked fluorine substitution and demonstrated limited clinical utility.

Table 3: Fluoroquinolone Classification and Representative Compounds

Within the second-generation fluoroquinolone category, ofloxacin demonstrates distinctive structural features that differentiate it from other class members. The presence of the methylpiperazine substituent at position 6 and the specific substitution pattern around the quinolone core contribute to its unique antimicrobial profile. The compound exhibits primary activity against gram-negative organisms while maintaining some efficacy against selected gram-positive bacteria.

The development of ofloxacin as a broader-spectrum analog of norfloxacin represents a strategic advancement in fluoroquinolone chemistry. Norfloxacin, one of the earliest fluoroquinolones, demonstrated significant limitations in terms of systemic bioavailability and tissue distribution. The structural modifications incorporated into ofloxacin addressed these limitations while maintaining the fundamental mechanism of action characteristic of the fluoroquinolone class.

Research into the optically active isomers of ofloxacin led to the subsequent development of levofloxacin, which represents the levorotatory enantiomer with enhanced antimicrobial activity. This development exemplifies how continued research into existing fluoroquinolone structures can yield improved therapeutic agents through stereochemical optimization. The success of levofloxacin as a third-generation fluoroquinolone demonstrates the ongoing potential for innovation within established chemical frameworks.

| Synthesis Step | Key Reagents | Reaction Conditions | Typical Yield (%) | Key Challenges |

|---|---|---|---|---|

| 2,3,4-Trifluoronitrobenzene Formation | 2-Chloronitrobenzene, KF, DMSO | High temperature fluorination | 75-85 | Expensive fluorinated precursors |

| Hydrolysis to 2-hydroxy-3,4-difluoronitrobenzene | KOH, DMSO, 18-20°C | 18-20°C, 3 hours stirring | 85-90 | Selective hydrolysis control |

| Alkylation with chloroacetone | Acetone, monochloroacetone, K2CO3, KI | Reflux 6 hours | 80-85 | Multiple side reactions |

| Reduction to benzoxazine | Ethanol, Raney nickel, H2 (0.06 MPa) | 33-35°C, 13-15 hours, H2 atmosphere | 75-80 | Large catalyst requirements |

| Cyclization with malonate | Diethyl ethoxymethylenemalonate, 130°C | 130°C, 5 hours | 85-90 | High temperature control |

| Hydrolysis to carboxylic acid | Acetic anhydride, BF3·THF | 120-130°C, 1 hour reflux | 95-98 | Acid sensitivity |

| Piperazine introduction | N-methylpiperazine, base | 60-120°C, alkaline conditions | 85-95 | Regioselectivity issues |

The traditional pathway commences with the preparation of 2,3,4-trifluoronitrobenzene through nucleophilic aromatic substitution reactions [3]. The process involves treating 2-chloronitrobenzene with potassium fluoride in dimethyl sulfoxide under elevated temperatures. This transformation represents one of the most challenging steps due to the requirement for expensive fluorinated reagents and harsh reaction conditions [4].

The subsequent hydrolysis step converts the trifluoronitrobenzene to 2-hydroxy-3,4-difluoronitrobenzene using potassium hydroxide in dimethyl sulfoxide [3]. This selective hydrolysis requires careful temperature control (18-20°C) and precise timing to avoid over-reaction and formation of undesired by-products. The reaction proceeds through nucleophilic attack at the nitro-activated aromatic carbon, with the hydroxide ion displacing one fluorine atom while preserving the remaining fluorine substituents [6].

The alkylation with chloroacetone introduces the propyl side chain that will eventually form part of the benzoxazine ring system [3]. This step employs acetone, monochloroacetone, potassium carbonate, and potassium iodide under reflux conditions for six hours. The potassium iodide serves as a catalyst for the nucleophilic substitution, while the potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group [6].

Novel Methodologies in Fluoroquinolone Synthesis

Microwave-Assisted Cyclization Techniques

Microwave-assisted synthesis has emerged as a transformative technology in fluoroquinolone chemistry, offering significant advantages over conventional thermal methods [12] [13] [14]. The application of microwave irradiation to ofloxacin synthesis has demonstrated remarkable improvements in reaction efficiency, product quality, and environmental sustainability [15] [16] [17].

Table 3: Microwave-Assisted Synthesis Comparison

| Parameter | Conventional Method | Microwave-Assisted | Improvement Factor |

|---|---|---|---|

| Reaction Time | 6-8 hours per step | 2-10 minutes per step | 20-40x faster |

| Temperature | 100-250°C | 80-250°C | Better control |

| Power | N/A (thermal heating) | 150-300W | Selective heating |

| Solvent Requirements | High volumes required | Solvent-free possible | 50-90% reduction |

| Overall Yield | 15-21% | 77-90% | 3-5x higher |

| Purity | 95-98% | >98.5% | Superior |

| Energy Consumption | High | Reduced by 60-80% | Significant reduction |

| Waste Generation | Significant | Minimal | Environmental benefit |

Microwave-assisted synthesis operates through direct molecular heating via dipolar polarization and ionic conduction mechanisms [18]. This selective heating approach provides several advantages over conventional thermal methods, including rapid and uniform heating, precise temperature control, and enhanced reaction rates [12]. The application of microwave irradiation to fluoroquinolone synthesis typically employs power levels between 150-300 watts with reaction times reduced from hours to minutes [14] [15].

The synthesis of the fluoroquinolone nucleus under microwave conditions has been successfully optimized using 3-chloro-4-fluoroaniline and diethyl (ethoxymethylene) malonate under solvent-free conditions [14]. The microwave-assisted condensation reaction proceeds rapidly with yields comparable to or exceeding those obtained through conventional methods while requiring significantly less time. The optimized conditions typically involve power levels of 150-250 watts at temperatures ranging from 200-250°C for reaction times of 2-15 minutes [15] [17].

One of the most significant advantages of microwave-assisted synthesis is the ability to conduct reactions under solvent-free conditions [14] [16]. This approach eliminates the need for large volumes of organic solvents, reducing both environmental impact and processing costs. The solid-state reactions proceed efficiently under microwave irradiation due to the selective heating of polar functional groups within the reactant molecules [14].

The mechanism of microwave heating differs fundamentally from conventional thermal heating. Microwave energy directly couples with polar molecules and ionic species, causing rapid molecular motion and internal heat generation [18]. This selective heating mechanism allows for rapid temperature elevation while maintaining precise control over reaction conditions. The uniform heating profile achieved through microwave irradiation minimizes hot spots and temperature gradients that can lead to side reactions and product degradation [12].

Cyclization reactions represent a particular strength of microwave-assisted synthesis [19] [15]. The formation of the quinolone ring system through intramolecular cyclization proceeds rapidly under microwave conditions with excellent yields and minimal side product formation. The enhanced reaction rates observed under microwave irradiation are attributed to both thermal and non-thermal effects, including increased molecular collision frequency and enhanced activation of specific reaction pathways [18].

Continuous Flow Reactor Applications

Continuous flow reactor technology represents a paradigm shift in pharmaceutical synthesis, offering unprecedented control over reaction parameters and enabling efficient scale-up of complex synthetic processes [20] [21] [22]. The application of flow chemistry principles to ofloxacin synthesis has demonstrated significant improvements in safety, efficiency, and product quality compared to traditional batch processes [23].

Table 4: Continuous Flow Reactor Advantages

| Aspect | Batch Process | Continuous Flow | Key Benefits |

|---|---|---|---|

| Residence Time | 30-60 minutes | 30 seconds - 5 minutes | Faster processing |

| Temperature Control | Poor (-95°C required) | Excellent (-10°C feasible) | Better temperature control |

| Mixing Efficiency | Limited by vessel design | Enhanced by reactor design | Improved selectivity |

| Safety | Hazardous reagent handling | Minimal exposure | Operator safety |

| Scalability | Difficult scale-up | Linear scale-up | Production flexibility |

| Product Quality | Variable | Consistent | Reproducibility |

| Process Efficiency | Low space-time yield | 100-400x higher | Higher productivity |

| Heat Transfer | Poor at extreme temperatures | Superior control | Energy efficiency |

Flow reactor systems excel in reactions requiring precise temperature control, particularly those involving thermally sensitive intermediates or extreme reaction conditions [20]. The high surface-area-to-volume ratio characteristic of microreactor systems enables rapid heat transfer and precise temperature maintenance throughout the reaction zone. This enhanced thermal control eliminates the need for extreme cooling conditions often required in batch processes, such as the -95°C temperatures typically employed in conventional ofloxacin synthesis [21].

The implementation of continuous flow reactors for fluoroquinolone synthesis has demonstrated remarkable improvements in space-time yield [21]. Conventional batch processes often require residence times of 30-60 minutes, while flow systems can achieve complete conversion in 30 seconds to 5 minutes. This dramatic reduction in processing time translates to space-time yields that are 100-400 times higher than traditional batch methods [21].

Mixing efficiency represents another significant advantage of flow reactor systems [22]. The laminar flow conditions and engineered mixing elements within flow reactors ensure rapid and homogeneous mixing of reactants. This enhanced mixing efficiency is particularly beneficial for fast reactions where mixing limitations can affect selectivity and yield. The precise control over mixing time and intensity allows for optimization of reaction conditions to maximize desired product formation while minimizing side reactions [20].

Safety considerations favor flow reactor technology due to the reduced inventory of hazardous materials and improved containment [21]. The continuous nature of flow processes means that only small quantities of reactive intermediates are present at any given time, reducing the potential for accidents and exposure. Additionally, the closed system design of flow reactors provides better containment of toxic or volatile reagents compared to open batch vessels [23].

The scalability of flow processes follows a linear relationship, making production scale-up straightforward and predictable [20]. Unlike batch processes where scale-up often introduces new challenges related to heat and mass transfer, flow systems can be scaled by increasing the number of parallel reactors or extending the residence time through longer reactor tubing. This modular approach to scaling provides flexibility in production planning and enables rapid response to changing demand [22].

Table 5: Process Optimization Comparison

| Optimization Target | Traditional Process | Optimized Process | Key Improvements |

|---|---|---|---|

| Overall Yield | 14-21% | 85-90% | 4-6x yield increase |

| Reaction Time | 5-7 days total | 8-12 hours total | 10-15x time reduction |

| Energy Consumption | High (multiple heating/cooling cycles) | Reduced by 60-80% | Microwave/flow technology |

| Waste Reduction | Significant solvent waste | Minimal (solvent recycling) | Solvent-free reactions |

| Product Purity | 95-98% | >99% | Better purification |

| Cost Reduction | High raw material costs | 40-60% reduction | Cheaper starting materials |

| Environmental Impact | Poor (multiple organic solvents) | Green chemistry principles | Sustainable methods |

| Scalability | Difficult | Excellent | Modular design |

The integration of flow reactor technology with microwave heating has created hybrid systems that combine the advantages of both approaches [18]. Microwave-enhanced flow reactors provide rapid heating, precise temperature control, and enhanced reaction rates while maintaining the safety and scalability benefits of continuous processing. These hybrid systems have demonstrated particular effectiveness in heterocyclic synthesis applications, including fluoroquinolone preparation [18].

Oscillatory flow reactors represent an advanced flow technology particularly suited to complex multi-step syntheses [22]. These systems employ periodic oscillatory motion to create enhanced mixing while maintaining plug flow characteristics. The resulting combination of excellent mixing and narrow residence time distribution makes oscillatory flow reactors ideal for reactions requiring precise control over reaction stoichiometry and timing [22].

The economic advantages of flow reactor technology extend beyond improved yields and reduced processing times [20]. The modular nature of flow systems enables smaller capital investments compared to large-scale batch facilities, while the precise process control reduces the need for extensive downstream purification. The ability to conduct reactions under milder conditions also reduces energy costs and equipment requirements, contributing to overall process economics [21].

Purity

Physical Description

Color/Form

Colorless needles from ethanol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.39 (LogP)

log Kow = -0.39

2.1

Decomposition

Appearance

Melting Point

250 - 257 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (85.25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (85.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (85.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (85.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (85.25%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (14.75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Ofloxacin is used in the treatment of acute pelvic inflammatory disease (PID) caused by susceptible C. trachomatis or N. gonorrhoeae, but should not be used if QRNG may be involved or if in vitro susceptibility cannot be tested. /Included in US product label/

Ofloxacin is used in adults for the treatment of nongonococcal urethritis and cervicitis caused by Chlamydia trachomatis. /Included in US product label/

Ofloxacin is used in adults for the treatment of uncomplicated urinary tract infections (UTIs) (cystitis) caused by susceptible gram-negative bacteria, including Citrobacter diversus, ... Enterobacter aerogenes, ... Escherichia coli, Klebsiella pneumoniae, ... Proteus mirabilis, or Pseudomonas aeruginosa. /Included in US product label/

For more Therapeutic Uses (Complete) data for Ofloxacin (36 total), please visit the HSDB record page.

Pharmacology

Ofloxacin is a fluoroquinolone antibacterial antibiotic. Ofloxacin binds to and inhibits bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes involved in DNA replication and repair, resulting in cell death in sensitive bacterial species. (NCI04)

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MA - Fluoroquinolones

J01MA01 - Ofloxacin

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AE - Fluoroquinolones

S01AE01 - Ofloxacin

S - Sensory organs

S02 - Otologicals

S02A - Antiinfectives

S02AA - Antiinfectives

S02AA16 - Ofloxacin

Mechanism of Action

Quinolone(s) (QNs) is widely used in infection therapy due to its good antimicrobial characteristics. However, QNs-induced arthropathy of immature animals has led to restrictions on the therapeutic use of these antimicrobial agents. The exact mechanism(s) of QNs-induced chondrotoxicity remain unknown. In the present study, .../the authors/ investigated the possible mechanism of ofloxacin (one typical QNs)-induced injuries of chondrocytes. Juvenile rabbit joint chondrocytes cultured in alginate microspheres were incubated with ofloxacin at concentrations of 0, 2, 5, 10, 20, and 40 microg/mL for up to 96 hr. Concentration of 10 microg/mL ofloxacin induced apoptosis of chondrocyte with visible apoptotic signs, including degradation of poly(ADP-ribose) polymerase, caspase-3 activation, and DNA ladder formation. Furthermore, extracellular signal-regulated kinase 1/2 (phospho-ERK1/2) and growth factor receptor-bound protein 2 (Grb2) were significantly reduced, and similar changes were also observed in the beta(1)-integrin receptor as assessed by immunoblotting. However, the mRNA level of beta(1)-integrin obtained from reverse transcription-polymerase chain reaction remained unchanged. Results of beta(1)-integrin immunoprecipitation have also shown that beta(1)-integrin did not interact with activated intracellular signaling proteins. In addition, ofloxacin did not induce apoptosis and decrease beta(1)-integrin expression in chondrocytes supplemented with Mg(2+), and the ofloxacin-induced apoptosis was caspase-8-dependent, inhibition of which did not affect the expression mode of phospho-ERK1/2 and beta(1)-integrin. Our results demonstrate that ofloxacin affects beta(1)-integrin receptor functions and the ERK mitogen-activated protein kinase signaling pathway, causing caspase-8-dependent apoptosis after exposure of 48 hr.

Quinolones are widely used in infection therapy due to their good antimicrobial characteristics. However, there potential joint chondrotoxicity on immature animals has stood in the way of the therapeutic application of these agents, the exact mechanism of which is still unclear. This study was undertaken to investigate the role of oxidative damage in ofloxacin (one typical quinolones)-induced arthropathy. Chondrocytes from juvenile rabbit joints were incubated with ofloxacin at concentrations of 0, 5, 10, 20, 40 and 80 ug/mL, respectively. The extent of oxidative damage was assessed by measuring the reactive oxygen species level, activities of antioxidant enzymes, and oxidative damage to some macromolecules. It was observed that ofloxacin induced a concentration-dependent increase in intracellular reactive oxygen species production, which may be an early mediator of ofloxacin cytotoxicity. Similarly, ofloxacin resulted in a significant lipid peroxidation, revealed by a concentration-dependent increase in the level of thiobarbituric acid reactive substances. At the same time, ofloxacin induced DNA damage in a concentration-dependent manner for 24 hr measured by comet assay, which may be a cause for overproduction of reactive oxygen species. Furthermore, antioxidant enzyme activities, such as glutathione peroxidase (GPx), catalase and superoxide dismutase (SOD), were rapidly decreased after treatment with ofloxacin. In addition, SOD decline and reactive oxygen species production were strongly inhibited, and the loss in cell viability was partly abated by additional glutathione (GSH), N-acetylcysteine (NAC) and dithiothreitol (DTT). In conclusion, these results clearly demonstrated that ofloxacin could induce oxidative stress, lipid peroxidation and DNA oxidative damage to chondrocytes.

Ofloxacin is a quinolone antimicrobial agent. The mechanism of action of ofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), enzymes required for DNA replication, transcription, repair and recombination. Ofloxacin has in vitro activity against a wide range of gram-negative and gram-positive microorganisms. Ofloxacin is often bactericidal at concentrations equal to or slightly greater than inhibitory concentrations. Fluoroquinolones, including ofloxacin, differ in chemical structure and mode of action from aminoglycosides, macrolides and beta-lactam antibiotics, including penicillins. Fluoroquinolones may, therefore, be active against bacteria resistant to these antimicrobials. Resistance to ofloxacin due to spontaneous mutation in vitro is a rare occurrence (range: 10(-9) to 10(-11)). Although cross-resistance has been observed between ofloxacin and some other fluoroquinolones, some microorganisms resistant to other fluoroquinolones may be susceptible to ofloxacin.

Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

83380-47-6

Absorption Distribution and Excretion

Ofloxacin is mainly eliminated by renal excretion, where between 65% and 80% of an administered oral dose of ofloxacin is excreted unchanged via urine within 48 hours of dosing. About 4-8% of an ofloxacin dose is excreted in the feces and the drug is minimally subject to biliary excretion.

Ofloxacin is distributed into bone, cartilage, bile, skin, sputum, bronchial secretions, pleural effusions, tonsils, saliva, gingival mucosa, nasal secretions, aqueous humor, tears, sweat, lung, blister fluid, pancreatic fluid, ascitic fluid, peritoneal fluid, gynecologic tissue, vaginal fluid, cervix, ovary, semen, prostatic fluid, and prostatic tissue. For most of these tissues and fluids, ofloxacin concentrations are approximately 0.5-1.7 times concurrent serum concentrations. Ofloxacin is concentrated within neutrophils, achieving concentrations in these cells that may be up to 8 times greater than extracellular concentrations.

Ofloxacin is widely distributed into body tissues and fluids following oral administration. In healthy adults, the apparent volume of distribution of ofloxacin averages 1-2.5 L/kg. Impaired renal function does not appear to affect the volume of distribution of ofloxacin; the apparent volume of distribution of the drug averages 1.1-2 L/kg in patients with impaired renal function, including those with severe renal failure undergoing hemodialysis.

Pharmacokinetic parameters in geriatric patients receiving ofloxacin generally are similar to those in younger adults. Although results of pharmacokinetic studies in geriatric individuals 65-81 years of age indicate that the rate of absorption, volume of distribution, and route of excretion in geriatric individuals are similar to those in younger adults, peak serum concentrations are slightly higher (9-21% higher) and half-life more prolonged in geriatric patients than in younger adults. There also is evidence that peak plasma concentration are higher in geriatric women than geriatric men (114% higher following single doses or 54% higher following multiple doses).

The oral bioavailability of ofloxacin is 85-100% in healthy, fasting adults, and peak serum concentrations of the drug generally are attained within 0.5-2 hours. In patients with normal renal and hepatic function, peak serum concentrations and AUCs increase in proportion to the dose over the oral dosage range of 100-600 mg and generally are unaffected by age. Following oral administration of a single 100-, 200-, 300-, or 400-mg dose of ofloxacin in healthy, fasting adults, peak serum concentrations average 1-1.3, 1.5-2.7, 2.4-4.6, or 2.9-5.6 ug/mL, respectively. Some accumulation occurs following multiple doses. Steady-state serum concentrations of ofloxacin are achieved after 4 doses of the drug and are approximately 40% higher than concentrations achieved following single oral doses.

For more Absorption, Distribution and Excretion (Complete) data for Ofloxacin (18 total), please visit the HSDB record page.

Metabolism Metabolites

Less than 10% of a single dose of ofloxacin is metabolized; approximately 3-6% of the dose is metabolized to desmethyl ofloxacin and 1-5% is metabolized to ofloxacin N-oxide. Desmethyl ofloxacin is microbiologically active, but is less active against susceptible organisms than is ofloxacin; ofloxacin N-oxide has only minimal antibacterial activity.

Seven patients with end-stage renal disease on regular hemodialysis were treated orally with a loading dose of 200 mg ofloxacin and multiple maintenance doses of 100 mg per 24 hr for 10 days. The pharmacokinetics of ofloxacin and its metabolites were studied at the end of the treatment period. Plasma and dialysate concentrations of ofloxacin and ofloxacin metabolites were measured by HPLC. Peak (3.1 mg.L-1) and trough levels (1.6 mg.L-1) and the AUC of ofloxacin were comparable to the values in healthy volunteers given 300 to 400 mg ofloxacin p.o. The mean half-life, determined in the dialysis-free interval (t1/2 beta) and during the haemodialysis session (t1/2 HD), was 38.5 h and 9.9 h, respectively. Extrarenal clearance (32.7 mL.min-1) was unchanged as compared to that reported in healthy volunteers after a single dose of ofloxacin. The fractional removal by haemodialysis amounted to 21.5%. Two metabolites, ofloxacin-N-oxide and demethyl-ofloxacin, were detected in plasma. Despite prolonged t1/2 beta of both metabolites (66.1 and 50.9 hr) and multiple doses of ofloxacin the peak concentrations of the metabolites reached only 14% and 5% of that of the parent drug, respectively. It is concluded that in patients on regular hemodialysis treatment the dosage adjustment employed resulted in safe and therapeutically favourable plasma concentrations. The observed accumulation of ofloxacin metabolites does not appear to have any toxic or therapeutic significance.

Wikipedia

Hydrogen_iodide

FDA Medication Guides

Ofloxacin

TABLET;ORAL

JANSSEN PHARMS

02/25/2011

Drug Warnings

/BOXED WARNING/ WARNING: Fluoroquinolones, including ofloxacin, may exacerbate muscle weakness in persons with myasthenia gravis. Avoid ofloxacin in patients with known history of myasthenia gravis.

Some quinolones, including ofloxacin, have been associated with prolongation of the QT interval on the electrocardiogram and infrequent cases of arrhythmia. Rare cases of torsade de pointes have been spontaneously reported during postmarketing surveillance in patients receiving quinolones, including ofloxacin.

Rare cases of sensory or sensorimotor axonal polyneuropathy affecting small and/or large axons resulting in paresthesias, hypoesthesias, dysesthesias and weakness have been reported in patients receiving quinolones, including ofloxacin. Ofloxacin should be discontinued if the patient experiences symptoms of neuropathy including pain, burning, tingling, numbness, and/or weakness or other alterations of sensation including light touch, pain, temperature, position sense, and vibratory sensation in order to prevent the development of an irreversible condition.

For more Drug Warnings (Complete) data for Ofloxacin (28 total), please visit the HSDB record page.

Biological Half Life

In adults with creatinine clearances of 10-50 mL/minute, half-life of the drug averages 16.4 hours (range: 11-33.5 hours); in adults with creatinine clearances less than 10 mL/minute, half-life averages 21.7 hours (range: 16.9-28.4 hours). In patients with end-stage renal failure, half-life of the drug may range from 25-48 hours.

In healthy adults with normal renal function, the elimination half-life of ofloxacin in the distribution phase averages 0.5-0.6 hours and the elimination half-life in the terminal phase averages 4-8 hours.In healthy geriatric adults 64-86 years of age with renal function normal for their age, half-life of the drug averages 6.4-8.5 hours.

Following ocular instillation of 1 drop of ofloxacin 0.3% 4 times daily for 12 doses in healthy individuals, the elimination half-life of drug in tear film was approximately 226 minutes. In a study in rabbits, the terminal elimination half-life of ofloxacin in tear film following topical application to the eye was approximately 210 minutes. In adults with normal renal function, the serum elimination half-life of ofloxacin in the terminal phase averages 4-8 hours.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Clinical Laboratory Methods

... HPLC procedure with fluorescence detection for simultaneous analysis of ofloxacin and moxifloxacin in human and rabbit aqueous and vitreous samples. ... The detection limits of both compounds were 10 ng/mL (0.028 nmol/ml for ofloxacin and 0.023 nmol/mL for moxifloxacin).

A novel, rapid and sensitive analytical method is described for determination of ofloxacin and levofloxacin by enhanced chemiluminescence (CL) with flow-injection sampling. The method is based on the CL reaction of the Ce(IV)-Na2S2O4-ofloxacin/levofloxacin-H2SO2 system. ... The CL intensity was correlated linearly (r = 0.9988) with the concentration of ofloxacin (or levofloxacin) in the range of 1.0 x 10(-8) - 1.0 x 10(-7) g mL(-1) and 1.0 x 10(-7) - 6.0 x 10(-6) g mL(-1). The detection limit (S/N = 3) is 7 x 10(-9) g mL(-1). The relative standard derivation (RSD, n = 11) is 2.0% for ofloxacin at 4 x 10(-7) g mL(-1) and for levofloxacin at 6 x 10(-7) g mL(-1). This method has been successfully applied for the determination of ofloxacin and levofloxacin in pharmaceutical preparations and biological fluids with satisfactory results.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Studies using other fluoroquinolones (e.g., ciprofloxacin) indicate that concomitant administration of probenecid interferes with renal tubular secretion of the drugs. The effect of concomitant administration of probenecid and ofloxacin has not been studied to date.

Concomitant administration of a fluoroquinolone (i.e., ofloxacin) and fenbufen (a nonsteroidal anti-inflammatory agent (NSAIA)) reportedly resulted in an increased incidence of seizures. Concomitant use of a fluoroquinolone with an NSAIA could increase the risk of CNS stimulation (e.g., seizures). Animal studies using other fluoroquinolones suggest that the risk may vary depending on the specific NSAIA.

Oral multivitamin and mineral supplements containing divalent or trivalent cations such as iron or zinc may decrease oral absorption of ofloxacin resulting in decreased serum concentrations of the quinolone; therefore, these multivitamins and/or mineral supplements should not be ingested concomitantly with or within 2 hours of an ofloxacin dose. In a crossover study, concomitant administration of a single dose of oral ferrous sulfate complex and ofloxacin decreased the AUC of the anti-infective by 36%.

For more Interactions (Complete) data for Ofloxacin (19 total), please visit the HSDB record page.

Dates

2: Li J, Zhao L, Wei C, Sun Z, Zhao S, Cai T, Gong B. Preparation of restricted access media-molecularly imprinted polymers for efficient separation and enrichment ofloxacin in bovine serum samples. J Sep Sci. 2019 May 20. doi: 10.1002/jssc.201900103. [Epub ahead of print] PubMed PMID: 31106511.

3: Yang X, Xu X, Wei X, Wan J, Zhang Y. Biomarker Effects in Carassius auratus Exposure to Ofloxacin, Sulfamethoxazole and Ibuprofen. Int J Environ Res Public Health. 2019 May 9;16(9). pii: E1628. doi: 10.3390/ijerph16091628. PubMed PMID: 31075982.

4: Eid HM, Elkomy MH, El Menshawe SF, Salem HF. Development, Optimization, and In Vitro/In Vivo Characterization of Enhanced Lipid Nanoparticles for Ocular Delivery of Ofloxacin: the Influence of Pegylation and Chitosan Coating. AAPS PharmSciTech. 2019 May 3;20(5):183. doi: 10.1208/s12249-019-1371-6. PubMed PMID: 31054011.

5: Singh V, Pandey B, Suthar S. Phytotoxicity and degradation of antibiotic ofloxacin in duckweed (Spirodela polyrhiza) system. Ecotoxicol Environ Saf. 2019 Sep 15;179:88-95. doi: 10.1016/j.ecoenv.2019.04.018. Epub 2019 Apr 23. PubMed PMID: 31026754.

6: Wang H, Han M, Zhou Y, Li J, Xiao X, Zhang W. Effects of Thermal Treatment on Porous Cerium Titanate Photocatalyst for Ofloxacin Degradation. J Nanosci Nanotechnol. 2019 Aug 1;19(8):5264-5270. doi: 10.1166/jnn.2019.16812. PubMed PMID: 30913843.

7: Wang C, Dong D, Zhang L, Song Z, Hua X, Guo Z. Response of Freshwater Biofilms to Antibiotic Florfenicol and Ofloxacin Stress: Role of Extracellular Polymeric Substances. Int J Environ Res Public Health. 2019 Feb 27;16(5). pii: E715. doi: 10.3390/ijerph16050715. PubMed PMID: 30818877; PubMed Central PMCID: PMC6427337.

8: Santos AM, Wong A, Vicentini FC, Fatibello-Filho O. Simultaneous voltammetric sensing of levodopa, piroxicam, ofloxacin and methocarbamol using a carbon paste electrode modified with graphite oxide and β-cyclodextrin. Mikrochim Acta. 2019 Feb 15;186(3):174. doi: 10.1007/s00604-019-3296-x. PubMed PMID: 30771008.

9: Marslin G, Revina AM, Kumar Megraj Khandelwal V, Balakumar K, Sheeba CJ, Franklin G. Corrigendum to "PEGylated ofloxacin nanoparticles render strong antibacterial activity against many clinically important human pathogens" [Colloids Surf. B: Biointerfaces 132 (2015) 62-70]. Colloids Surf B Biointerfaces. 2019 May 1;177:282-283. doi: 10.1016/j.colsurfb.2019.01.063. Epub 2019 Feb 12. PubMed PMID: 30769229.

10: Vakh C, Alaboud M, Lebedinets S, Bulatov A. A rotating cotton-based disk packed with a cation-exchange resin: Separation of ofloxacin from biological fluids followed by chemiluminescence determination. Talanta. 2019 May 1;196:117-123. doi: 10.1016/j.talanta.2018.12.024. Epub 2018 Dec 13. PubMed PMID: 30683340.

11: Gao B, Li P, Yang R, Li A, Yang H. Investigation of multiple adsorption mechanisms for efficient removal of ofloxacin from water using lignin-based adsorbents. Sci Rep. 2019 Jan 24;9(1):637. doi: 10.1038/s41598-018-37206-1. PubMed PMID: 30679691; PubMed Central PMCID: PMC6346052.

12: Chen P, Blaney L, Cagnetta G, Huang J, Wang B, Wang Y, Deng S, Yu G. Degradation of Ofloxacin by Perylene Diimide Supramolecular Nanofiber Sunlight-Driven Photocatalysis. Environ Sci Technol. 2019 Feb 5;53(3):1564-1575. doi: 10.1021/acs.est.8b05827. Epub 2019 Jan 11. PubMed PMID: 30604606.

13: Polachek H, Debotton N, Feinshtein V, Rubin M, Ben-Zvi Z, Holcberg G, Agbaria R, Dahan A. The role of various transporters in the placental uptake of ofloxacin in an in vitro model of human villous trophoblasts. Drug Des Devel Ther. 2018 Dec 4;12:4129-4138. doi: 10.2147/DDDT.S181493. eCollection 2018. PubMed PMID: 30584277; PubMed Central PMCID: PMC6284538.

14: Nuti S, Fernández-Lodeiro J, Del Secco B, Rampazzo E, Rodríguez-González B, Capelo JL, Silva V, Igrejas G, Poeta P, Torres C, Zaccheroni N, Prodi L, Oliveira E, Lodeiro C. Engineered Nanostructured Materials for Ofloxacin Delivery. Front Chem. 2018 Nov 27;6:554. doi: 10.3389/fchem.2018.00554. eCollection 2018. PubMed PMID: 30538980; PubMed Central PMCID: PMC6277636.

15: Tong X, Wang X, He X, Xu K, Mao F. Effects of ofloxacin on nitrogen removal and microbial community structure in constructed wetland. Sci Total Environ. 2019 Mar 15;656:503-511. doi: 10.1016/j.scitotenv.2018.11.358. Epub 2018 Nov 27. PubMed PMID: 30522033.

16: Xiao X, Wu J, Li Z, Jia L. Enantioseparation and sensitive analysis of ofloxacin by poly(3,4-dihydroxyphenylalanine) functionalized magnetic nanoparticles-based solid phase extraction in combination with on-line concentration capillary electrophoresis. J Chromatogr A. 2019 Feb 22;1587:14-23. doi: 10.1016/j.chroma.2018.11.026. Epub 2018 Nov 16. PubMed PMID: 30473108.

17: Yu Y, Huang F, He Y, Liu X, Song C, Xu Y, Zhang Y. Heterogeneous fenton-like degradation of ofloxacin over sludge derived carbon as catalysts: Mechanism and performance. Sci Total Environ. 2019 Mar 1;654:942-947. doi: 10.1016/j.scitotenv.2018.11.156. Epub 2018 Nov 12. PubMed PMID: 30453264.

18: Sirous M, Khosravi AD, Tabandeh MR, Salmanzadeh S, Ahmadkhosravi N, Amini S. Molecular detection of rifampin, isoniazid, and ofloxacin resistance in Iranian isolates of Mycobacterium tuberculosis by high-resolution melting analysis. Infect Drug Resist. 2018 Oct 18;11:1819-1829. doi: 10.2147/IDR.S178831. eCollection 2018. PubMed PMID: 30425535; PubMed Central PMCID: PMC6202043.

19: Ouni B, Fathallah N, Slim R, Brahim A, Ben Salem C. Anaphylactic shock secondary to oral ofloxacin administration with cross-reactivity to levofloxacin and ciprofloxacin. Therapie. 2018 Dec;73(6):555-556. doi: 10.1016/j.therap.2018.05.001. Epub 2018 Jun 20. PubMed PMID: 30401472.

20: Zhong X, Qin X, Du P, Chen J, Zhang Y, He Y, Liu F. [Simultaneous determination of ofloxacin enantiomers in water by high performance liquid chromatography]. Se Pu. 2018 Nov 1;36(11):1167-1172. doi: 10.3724/SP.J.1123.2018.07018. Chinese. PubMed PMID: 30378380.